Methyl 5-benzyl-1-methylpiperidine-3-carboxylate Methyl 5-benzyl-1-methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17539898
InChI: InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3
SMILES:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate

CAS No.:

Cat. No.: VC17539898

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate -

Specification

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name methyl 5-benzyl-1-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3
Standard InChI Key VDAOJDXDJUFGAT-UHFFFAOYSA-N
Canonical SMILES CN1CC(CC(C1)C(=O)OC)CC2=CC=CC=C2

Introduction

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is a piperidine derivative that has garnered significant attention in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. This compound features a piperidine ring with a methyl group attached to the nitrogen atom, a benzyl group at the carbon adjacent to the nitrogen, and a carboxylate ester at position three.

Synthesis Methods

Several synthetic routes have been reported for the preparation of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate. A common method involves the reaction of 3-methyl-5-hydroxypiperidine with benzyl halides to form a quaternary ammonium salt, followed by catalytic hydrogenation to yield the desired piperidine structure. Subsequent reactions may include sulfonylation and nucleophilic substitution to introduce the carboxylate group effectively.

Synthesis Steps

  • Initial Reaction: 3-methyl-5-hydroxypiperidine reacts with benzyl halides.

  • Catalytic Hydrogenation: Formation of the piperidine structure.

  • Sulfonylation and Nucleophilic Substitution: Introduction of the carboxylate group.

Biological Activities and Potential Applications

Research indicates that compounds similar to Methyl 5-benzyl-1-methylpiperidine-3-carboxylate exhibit various biological activities, including potential analgesic effects and central nervous system (CNS) activity. The compound's structural features make it suitable for developing compounds targeting specific biological pathways, particularly in central nervous system disorders.

Potential Applications

  • Analgesic Effects: Certain piperidine derivatives are known for their pain-relieving properties.

  • CNS Activity: Potential applications in central nervous system disorders.

Comparison with Similar Compounds

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate stands out due to its specific arrangement of functional groups and stereochemistry, which may influence its interaction with biological targets differently than its analogs. This uniqueness could lead to distinct pharmacological profiles and applications compared to similar compounds like Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Comparison Table

Compound NameMolecular FormulaUnique Features
Methyl 5-benzyl-1-methylpiperidine-3-carboxylateNot explicitly providedSpecific stereochemistry and functional group arrangement
Methyl 1-benzylpiperidine-3-carboxylateC14H19NO2Simpler structure, fewer substituents
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateC14H17NO3Contains a ketone group, altering reactivity

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